molecular formula C16H14N2O4S B12196541 Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B12196541
M. Wt: 330.4 g/mol
InChI Key: WAQUXPJQQQNVKP-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a benzofuran ring, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and thiazole intermediates, followed by their coupling under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)

    Bases: Triethylamine, pyridine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its combined benzofuran and thiazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold for drug development and material science applications .

Biological Activity

Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzofuran ring fused with a thiazole ring and a carboxylate ester group. Its molecular formula is C16H14N2O4SC_{16}H_{14}N_{2}O_{4}S with a molecular weight of 330.4 g/mol. The IUPAC name is methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate}.

PropertyValue
Molecular FormulaC16H14N2O4S
Molecular Weight330.4 g/mol
IUPAC Namemethyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate}
InChI KeyWAQUXPJQQQNVKP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Benzofuran Intermediate Synthesis : Cyclization of o-hydroxyacetophenones under basic conditions.
  • Thiazole Intermediate Synthesis : Hantzsch thiazole synthesis through condensation of α-haloketones with thioamides.
  • Coupling Reaction : Coupling the benzofuran and thiazole intermediates using coupling agents like EDCI in the presence of bases such as triethylamine.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds, it was found to have effective Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria.

MicroorganismMIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Bacillus subtilis31.25

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : It can bind to enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Signaling Pathways : The compound may influence pathways such as MAPK/ERK, leading to altered gene expression and cellular responses.

Case Study 1: Antimicrobial Evaluation

In a recent study published in MDPI, the compound was evaluated alongside other derivatives for antimicrobial and antibiofilm activities. The results indicated that while some derivatives showed promising antimicrobial effects, this compound displayed superior activity against various strains, particularly against Staphylococcus aureus and E. coli .

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted using Daphnia magna as a model organism. The compound was found to have low toxicity levels, making it a safer candidate for further development compared to other compounds with similar structures .

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

methyl 4-methyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H14N2O4S/c1-8-10-6-4-5-7-11(10)22-12(8)14(19)18-16-17-9(2)13(23-16)15(20)21-3/h4-7H,1-3H3,(H,17,18,19)

InChI Key

WAQUXPJQQQNVKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=C(S3)C(=O)OC)C

Origin of Product

United States

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